Raltegravir Potassium is the potassium salt of Raltegravir, a potent, first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). As the active pharmaceutical ingredient in the FDA-approved drug Isentress®, this specific salt form was developed to confer physicochemical properties suitable for consistent oral bioavailability and formulation. Its primary function is to block the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome and thereby inhibiting viral replication. Procurement of the potassium salt provides a form of the molecule with optimized handling and performance characteristics established during formal pharmaceutical development.
Direct substitution of Raltegravir Potassium with Raltegravir free acid is inadvisable for most research and development applications. The free acid form exhibits poor aqueous solubility, a critical limiting factor for both in vitro and in vivo applications. The potassium salt was specifically developed to overcome this limitation, demonstrating significantly improved water solubility and, consequently, enhanced pharmacokinetics in animal models compared to the free acid. Using the free acid can introduce significant experimental variability, leading to issues with dissolution, inconsistent results in cell-based assays, and poor or erratic absorption in preclinical studies, making it an unreliable substitute for the performance-optimized potassium salt.
Raltegravir Potassium's aqueous solubility is substantially higher than that of the free acid and is strongly pH-dependent. According to FDA documentation, the solubility of Raltegravir in water is approximately 71 mg/mL, with solubility increasing at higher pH values. The pKa of Raltegravir is approximately 6.7, and the compound is completely soluble at concentrations of 10 mM in buffers from pH 6.8 to 8. This contrasts sharply with the free acid form, which is noted for its poor aqueous solubility. This property is a direct result of its development as a salt and is critical for achieving adequate concentrations in both research and formulation contexts.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Approx. 71 mg/mL in water (pH-dependent). |
| Comparator Or Baseline | Raltegravir Free Acid: Characterized by 'poor aqueous solubility'. |
| Quantified Difference | Qualitatively significant improvement from 'poor' to a measured high solubility, enabling practical use. |
| Conditions | Aqueous solution; solubility is dependent on pH, increasing as pH rises above the pKa of 6.7. |
This enables the preparation of high-concentration stock solutions for in vitro screening and provides the fundamental dissolution characteristics required for developing orally bioavailable formulations.
The enhanced solubility of the potassium salt translates to a faster dissolution rate, which is a critical determinant of in vivo absorption. A clinical study comparing drug absorption in patients who swallowed tablets whole versus those who chewed them demonstrated this principle directly. Patients who chewed the tablets, effectively increasing the drug's dissolution rate, exhibited pharmacokinetic profiles with significantly higher absorption. Supporting this, in vitro dissolution studies showed that while whole tablets had very low drug release in an acidic medium, crushed tablets (mimicking rapid dissolution) released significantly higher concentrations of Raltegravir. This evidence underscores that the physical form and resulting dissolution rate, optimized in the potassium salt, are paramount for achieving reliable bioavailability.
| Evidence Dimension | Dissolution and Absorption |
| Target Compound Data | Crushed/chewed tablets (proxy for rapid dissolution) led to 'significantly higher' drug absorption in vivo. |
| Comparator Or Baseline | Intact tablets (proxy for slow dissolution) resulted in lower absorption in vivo and 'very low' drug release in vitro under acidic conditions. |
| Quantified Difference | Significant increase in absorption and in vitro drug release upon mechanical disintegration, highlighting the importance of the salt form's intrinsic dissolution advantage. |
| Conditions | In vivo comparison in HIV-infected patients; in vitro dissolution in acidic medium. |
This directly links the material's physicochemical properties to in vivo performance, justifying the procurement of the potassium salt to ensure consistent and effective absorption in preclinical models.
Raltegravir Potassium has been the subject of extensive solid-state characterization, resulting in the identification of multiple stable, crystalline polymorphic forms (e.g., anhydrous Form 1, hydrated Form 2, and Form 3). Patents describe specific, reproducible processes for manufacturing these distinct crystalline forms, such as the pure and stable Form 3. Procuring a well-defined crystalline form is critical for ensuring batch-to-batch consistency of physical properties like solubility, dissolution rate, and stability. This level of control and characterization provides a significant advantage over using the free acid, which may have uncharacterized or less stable crystalline structures, leading to process variability and irreproducible results.
| Evidence Dimension | Material Consistency & Stability |
| Target Compound Data | Available in well-characterized, stable crystalline forms (e.g., Form 1, Form 3) manufactured via controlled processes. |
| Comparator Or Baseline | Raltegravir free acid, which may lack the same degree of solid-state optimization and control, posing a risk of polymorphic variability. |
| Quantified Difference | Difference between a material with defined, stable polymorphs and a baseline with potential for uncharacterized physical variability. |
| Conditions | Solid-state material for pharmaceutical research, development, and manufacturing. |
Purchasing a specific, stable crystalline form ensures high batch-to-batch reproducibility of physicochemical properties, which is essential for reliable experimental outcomes and scalable manufacturing processes.
The well-documented high aqueous solubility and pH-dependent dissolution profile make Raltegravir Potassium the correct choice for developing and testing novel oral dosage forms, including tablets, capsules, and suspensions, where maximizing bioavailability is the primary objective.
For cell-based HIV replication assays or biochemical integrase inhibition assays, the high solubility of Raltegravir Potassium in aqueous buffers (at or above pH 6.8) allows for the preparation of concentrated, filterable stock solutions, simplifying serial dilutions and minimizing solvent-induced artifacts (e.g., from DMSO).
Using the potassium salt ensures that preclinical PK studies are based on a form with optimized absorption characteristics, providing more consistent and clinically relevant data on exposure and efficacy that is not confounded by the poor solubility of the free acid.
Corrosive;Irritant;Health Hazard